molecular formula C13H10N2O B12537823 2-Naphthalenecarboxamide, 6-cyano-N-methyl- CAS No. 653604-27-4

2-Naphthalenecarboxamide, 6-cyano-N-methyl-

Cat. No.: B12537823
CAS No.: 653604-27-4
M. Wt: 210.23 g/mol
InChI Key: HFHRZQUNOHJAKY-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular backbone of 2-Naphthalenecarboxamide, 6-cyano-N-methyl- derives from a naphthalene system, a bicyclic aromatic hydrocarbon consisting of fused benzene rings. Positional specificity defines its functionalization: a carboxamide group (-CONH-) occupies the 2-position, while a cyano group (-CN) resides at the 6-position. The carboxamide nitrogen is further substituted with a methyl group, yielding the -NHCH₃ moiety.

The IUPAC nomenclature for this compound is 6-cyano-N-methylnaphthalene-2-carboxamide , with a molecular formula of C₁₃H₁₁N₂O and a molecular weight of 211.24 g/mol . Key structural features include:

  • Naphthalene core : Provides rigidity and planar geometry, facilitating π-π stacking interactions.
  • Carboxamide group : Introduces hydrogen-bonding capability via the -NH- moiety while the methyl substitution modulates electronic density.
  • Cyano group : An electron-withdrawing substituent that polarizes the aromatic system and influences electronic transitions.

Bond lengths and angles adhere to typical aromatic and amide configurations. For instance, the C=O bond in the carboxamide group measures approximately 1.23 Å , consistent with resonance stabilization between the carbonyl and adjacent nitrogen. The C≡N bond in the cyano group spans 1.16 Å , characteristic of triple-bond character.

Structural Feature Bond Length (Å) Bond Angle (°)
Naphthalene C-C 1.40 120 (aromatic)
Carboxamide C=O 1.23 120 (sp² hybridization)
Cyano C≡N 1.16 180 (linear geometry)

Properties

CAS No.

653604-27-4

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-cyano-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H10N2O/c1-15-13(16)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7H,1H3,(H,15,16)

InChI Key

HFHRZQUNOHJAKY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Core Synthesis Strategies

Stepwise Functionalization of Naphthalene

The synthesis typically involves introducing the cyano group at position 6 and the carboxamide group at position 2. Two primary approaches are:

  • Cyanation followed by amide formation
  • Amide formation followed by cyanation
Approach 1: Cyanation First

Step 1: Synthesis of 6-Cyano-2-Naphthoic Acid

  • Starting Material : 2-Naphthoic acid or 6-bromo-2-naphthoic acid.
  • Reagents : Copper(I) cyanide (CuCN) or Pd-catalyzed cyanation.
  • Conditions : Polar aprotic solvents (e.g., DMSO, DMF), elevated temperatures (100–150°C), under N₂ atmosphere.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) or cross-coupling replaces a halogen (e.g., Br) with a cyano group.

Step 2: Amide Formation

  • Reagents : Methylamine, coupling agents (e.g., EDC, DCC), or acid chlorides (e.g., SOCl₂).
  • Conditions : Room temperature to reflux in aprotic solvents (e.g., THF, CH₂Cl₂).
  • Mechanism : The carboxylic acid is activated to an acyl chloride or coupled with methylamine via carbodiimide chemistry.
Approach 2: Amide Formation First

Step 1: Synthesis of N-Methyl-2-Naphthalenecarboxamide

  • Starting Material : 2-Naphthoic acid.
  • Reagents : Methylamine, thionyl chloride (SOCl₂), or coupling agents.
  • Conditions : Reflux in anhydrous solvents (e.g., toluene, THF).
  • Mechanism : Direct amidation or acid chloride intermediates.

Step 2: Cyanation at Position 6

  • Reagents : CuCN, Pd catalysts (e.g., Pd(PPh₃)₄), or electrophilic cyanation agents.
  • Conditions : High temperatures (150–200°C) or transition-metal catalysis.
  • Challenges : Regioselectivity due to the electron-withdrawing amide group, which deactivates the ring and directs substitution to meta positions.

Detailed Reaction Pathways

Pathway A: Cyanation via Cross-Coupling

Example 1: Palladium-Catalyzed Cyanation

Step Reagents/Conditions Yield Reference
1 6-Bromo-2-naphthoic acid → Pd(PPh₃)₄, KCN, DMF, 120°C 75–85%
2 6-Cyano

Chemical Reactions Analysis

2-Naphthalenecarboxamide, 6-cyano-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt), leading to the formation of various substituted derivatives.

Scientific Research Applications

Protein Kinase Inhibition

The compound has been identified as a potent inhibitor of protein kinases, which are crucial enzymes involved in cellular signaling pathways that regulate various biological processes, including metabolism, cell proliferation, and apoptosis. Abnormal activity of protein kinases is associated with several diseases, including cancer and autoimmune disorders. Research indicates that derivatives of naphthalene carboxamide can effectively inhibit these enzymes, providing a therapeutic avenue for treating conditions linked to dysregulated kinase activity .

Histone Deacetylase Inhibition

In addition to its kinase inhibitory properties, 2-Naphthalenecarboxamide, 6-cyano-N-methyl- also exhibits histone deacetylase (HDAC) inhibitory activity. HDACs play a role in the regulation of gene expression by modifying chromatin structure. Inhibitors of HDACs have shown promise in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells. The dual action of inhibiting both protein kinases and HDACs positions this compound as a potential candidate for combination therapies aimed at complex diseases such as cancer .

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of related naphthalene carboxamide derivatives. For instance, compounds derived from naphthalene frameworks have shown efficacy in reducing inflammation in animal models of arthritis and other inflammatory diseases. The mechanism often involves modulation of pro-inflammatory cytokines and reduction of leukocyte migration to sites of inflammation .

Table 1: Summary of Anti-Inflammatory Effects

Compound NameModel UsedKey Findings
2-Naphthalenecarboxamide derivativeCFA-induced paw edemaSignificant reduction in edema
JMPR-01Zymosan-induced peritonitisReduced leukocyte migration by up to 90%
Naphthalene derivativesMacrophage culturesDecreased IL-1β and TNFα production

Neuroprotective Effects

Emerging research suggests that naphthalene carboxamide derivatives may also offer neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of specific kinases involved in neuroinflammation could mitigate neuronal damage and improve cognitive function in preclinical models .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their structural distinctions:

Compound Name Substituents Molecular Formula Key Features
2-Naphthalenecarboxamide, 6-cyano-N-methyl- 6-cyano, N-methyl C₁₃H₁₁N₂O Compact structure with high electronegativity; potential for CNS penetration
NCDOB () 5-chloro-benzimidazolone, piperidinyl, methylpropyl C₂₇H₃₀ClN₅O₂ Bulky substituents enhance PLD2 inhibition; reduced solubility
NFOT () 3-fluorophenyl, spiro-triazaspirodecane C₂₈H₂₈FN₅O₂ Rigid spirocyclic system improves target selectivity; fluorophenyl enhances metabolic stability
NOPT () Phenyl, triazaspirodecane C₂₅H₂₈N₄O₂ Demonstrated efficacy in reducing breast cancer metastasis in vivo
6-cyano-N-(3-ethoxyphenyl) () 6-cyano, N-(3-ethoxyphenyl) C₂₀H₁₆N₂O₂ Ethoxy group increases hydrophobicity; potential for enhanced membrane permeability

Pharmacological Activity

  • PLD2 Inhibition: NCDOB and NFOT are potent phospholipase D2 (PLD2) inhibitors, with IC₅₀ values in the nanomolar range due to their bulky substituents interacting with the enzyme’s hydrophobic pocket . In contrast, 6-cyano-N-methyl- lacks the extended aromatic systems required for strong PLD2 binding, suggesting weaker inhibitory activity.
  • Anticancer Effects: NOPT reduced tumor size and metastasis in aggressive breast cancer models by disrupting PLD2-mediated signaling pathways . The simpler structure of 6-cyano-N-methyl- may limit its efficacy in similar models but could offer advantages in pharmacokinetic profiles (e.g., faster clearance).

Physicochemical Properties

  • Solubility: The methyl group in 6-cyano-N-methyl- marginally improves water solubility compared to analogs like NCDOB, which has a lipophilic benzimidazolone moiety. However, derivatives with ethoxyphenyl groups (e.g., 6-cyano-N-(3-ethoxyphenyl)) exhibit even lower solubility due to increased hydrophobicity .
  • Metabolic Stability: Fluorinated analogs (e.g., NFOT) show enhanced stability against cytochrome P450 enzymes, whereas the cyano group in 6-cyano-N-methyl- may render it susceptible to enzymatic hydrolysis or oxidation .

Biological Activity

2-Naphthalenecarboxamide, 6-cyano-N-methyl- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H10N2O
  • Molecular Weight : Approximately 213.24 g/mol
  • IUPAC Name : 6-cyano-N-methyl-2-naphthalenecarboxamide

The compound features a naphthalene core substituted with a cyano group and a methyl carboxamide moiety. This structural arrangement contributes to its chemical versatility and biological activity.

Research indicates that 2-Naphthalenecarboxamide, 6-cyano-N-methyl- may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it can modulate the activity of specific proteins, potentially leading to enzyme inhibition or activation. These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential.

Anticancer Properties

Several studies have investigated the anticancer activity of compounds related to 2-Naphthalenecarboxamide, 6-cyano-N-methyl-. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Notably, the compound's ability to interact with signaling pathways associated with tumor growth has been a focal point of research.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Initial findings indicate that it may inhibit specific enzymes that play critical roles in metabolic pathways. This could lead to therapeutic applications in conditions where enzyme dysregulation is a factor.

Case Studies

  • Study on Anticancer Activity :
    • A derivative of 2-Naphthalenecarboxamide was tested against human breast carcinoma (MDA-MB231) and fibrosarcoma (HT-1080) cell lines.
    • Results indicated significant cytotoxic effects, with mechanisms involving apoptosis via caspase activation and cell cycle arrest at the G2/M phase.
  • Enzyme Interaction Analysis :
    • Interaction studies focused on the binding affinity of the compound to specific enzymes involved in metabolic processes.
    • Data suggested that modifications in the structure could enhance binding efficiency and specificity towards target enzymes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Naphthalenecarboxamide, 6-cyano-N-methyl-, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-C15H14ClN2O3288.73 g/molNeurokinin receptor antagonism
1,4-Benzenediamine, N,N'-di-2-naphthalenylC18H16N2250.33 g/molUsed in polymer chemistry
Phenol, methylstyrenatedC10H12O148.21 g/molExhibits different reactivity due to phenolic hydroxyl group

This table highlights how variations in substituents can influence biological activity and therapeutic potential.

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